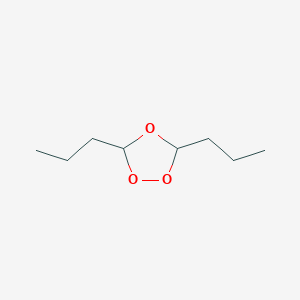

3,5-Dipropyl-1,2,4-trioxolane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1696-03-3 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

3,5-dipropyl-1,2,4-trioxolane |

InChI |

InChI=1S/C8H16O3/c1-3-5-7-9-8(6-4-2)11-10-7/h7-8H,3-6H2,1-2H3 |

InChI Key |

XJUNSLOMSQBXGU-UHFFFAOYSA-N |

SMILES |

CCCC1OC(OO1)CCC |

Canonical SMILES |

CCCC1OC(OO1)CCC |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dipropyl 1,2,4 Trioxolane and Analogues

Ozonolysis-Based Synthesis of 1,2,4-Trioxolanes

Ozonolysis is a powerful oxidative cleavage reaction where ozone (O₃) reacts with an alkene to break the carbon-carbon double bond, ultimately forming carbonyl compounds. numberanalytics.com A key intermediate in this reaction is the 1,2,4-trioxolane (B1211807), also known as a secondary ozonide. numberanalytics.comorganicchemistrytutor.com The formation of this intermediate is governed by the Criegee mechanism. organic-chemistry.orgnih.gov

Criegee Mechanism: Initial 1,2,3-Trioxolane (Primary Ozonide) Formation

The ozonolysis reaction begins with the 1,3-dipolar cycloaddition of ozone to the alkene double bond. organic-chemistry.org This concerted step leads to the formation of an unstable, five-membered ring intermediate called a molozonide or primary ozonide (a 1,2,3-trioxolane). organicchemistrytutor.commasterorganicchemistry.com This primary ozonide is highly unstable and cannot typically be isolated. organicchemistrytutor.com

Cycloreversion to Carbonyl Oxide and Carbonyl Intermediates

The unstable primary ozonide rapidly undergoes a cycloreversion reaction. numberanalytics.commasterorganicchemistry.com This process breaks the C-C and one of the O-O bonds of the ring, yielding two smaller molecules: a carbonyl compound (an aldehyde or a ketone) and a carbonyl oxide, also known as the Criegee intermediate. organic-chemistry.orgmasterorganicchemistry.com The nature of the substituents on the original alkene determines the specific carbonyl and carbonyl oxide fragments formed.

Recombination Pathways to 1,2,4-Trioxolane (Secondary Ozonide)

The carbonyl oxide and the carbonyl compound, being dipolar and polar respectively, then recombine in a second 1,3-dipolar cycloaddition. organic-chemistry.orgmasterorganicchemistry.com This recombination leads to the formation of a more stable five-membered ring, the 1,2,4-trioxolane or secondary ozonide. numberanalytics.comorganic-chemistry.org If the initial alkene is unsymmetrical, this recombination can occur in different orientations, potentially leading to a mixture of 1,2,4-trioxolane products.

Influence of Alkene Structure and Reaction Conditions on 1,2,4-Trioxolane Yield and Selectivity

The yield and selectivity of 1,2,4-trioxolane formation are highly dependent on both the structure of the starting alkene and the reaction conditions. google.com

Alkene Structure:

Substitution Pattern: The number and nature of substituent groups on the alkene double bond influence the stability of the intermediate Criegee radical and the subsequent recombination step. rsc.org For instance, bulkier or electron-withdrawing substituents can affect the rate and outcome of the reaction. rsc.org

Stereochemistry: The stereochemistry of the alkene (cis or trans) can influence the ratio of syn and anti Criegee intermediates formed, which in turn can affect the stereochemistry of the final 1,2,4-trioxolane products. acs.org For cis alkenes, the anti-conformer of the Criegee intermediate is generally favored. acs.org

Reaction Conditions:

Solvent: The choice of solvent is critical. Non-participating solvents like hydrocarbons (e.g., hexane) or chlorinated hydrocarbons are often used to favor the formation of the ozonide. organic-chemistry.orggoogle.com In contrast, participating solvents like alcohols can react with the carbonyl oxide intermediate to form hydroperoxy hemiacetals, diverting the reaction from ozonide formation. organic-chemistry.org

Temperature: Ozonolysis reactions are typically carried out at low temperatures (e.g., -78 °C) to control the exothermic reaction and stabilize the reactive intermediates. rsc.org Low-temperature conditions can also improve the diastereoselectivity of the reaction. rsc.org

For example, the ozonolysis of methyl linoleate (B1235992) in hexane (B92381) at -30°C can yield the corresponding di-trioxolane in over 80% yield. google.com

Griesbaum Co-Ozonolysis for Stereocontrolled 1,2,4-Trioxolane Synthesis

A significant advancement in the synthesis of 1,2,4-trioxolanes is the Griesbaum co-ozonolysis. wikipedia.org This method allows for the preparation of unsymmetrically substituted and tetrasubstituted ozonides with a high degree of stereocontrol. wikipedia.orgresearchgate.net The reaction involves the ozonolysis of an O-alkyl oxime in the presence of a ketone. wikipedia.org The oxime is cleaved to generate a carbonyl oxide (Criegee intermediate), which is then trapped by the ketone to form the 1,2,4-trioxolane. wikipedia.org

Diastereoselective Formation of Substituted 1,2,4-Trioxolanes

The Griesbaum co-ozonolysis is particularly valuable for its ability to control the stereochemistry of the resulting 1,2,4-trioxolane. researchgate.netacs.org The diastereoselectivity arises from the preferential direction of attack of the carbonyl oxide on the ketone. acs.org

For instance, in the synthesis of certain antimalarial trioxolanes, the Griesbaum co-ozonolysis has been shown to be an inherently stereoselective process. researchgate.net When using 4-substituted cyclohexanones, the reaction favors the formation of products with a cis relationship between the substituent and the peroxide bridge. researchgate.net Conversely, with 3-substituted cyclohexanones, a trans relationship is predominantly observed. researchgate.netnih.govacs.org This stereocontrol is a crucial aspect in the synthesis of complex, biologically active molecules. acs.orgnih.govacs.org

Research has demonstrated that optimizing reaction conditions, such as employing low temperatures, can further enhance the diastereoselectivity of the Griesbaum co-ozonolysis. rsc.org For example, conducting the reaction in hexane at -78°C has been shown to improve yields and diastereoselectivity compared to reactions at 0°C in carbon tetrachloride. rsc.org

Table 1: Selected Examples of Diastereoselective Griesbaum Co-ozonolysis

Table 2: Influence of Reaction Conditions on Griesbaum Co-ozonolysis Yields

Specific Applications in the Synthesis of Functionalized Probes

The 1,2,4-trioxolane scaffold serves as a key component in the design of advanced functionalized probes, particularly for the detection of biologically significant metal ions like ferrous iron (Fe²⁺). nih.govbath.ac.uk The fundamental principle behind these probes is the selective reaction between the hindered endoperoxide bond of the trioxolane ring and Fe²⁺. nih.govresearchgate.net This redox reaction triggers the cleavage of the peroxide bond, leading to the release of a reporter molecule, thereby generating a detectable signal. bath.ac.uk

This strategy has been employed to develop various types of probes:

Activity-Based Probes: In one application, a sterically hindered 1,2,4-trioxolane was used as a trigger to release puromycin (B1679871), an antibiotic that mimics an amino-acylated tRNA. nih.gov Upon release, puromycin is incorporated into nascent peptide chains, allowing for the profiling of protein synthesis activity in environments with high labile iron levels. nih.gov

Fluorescent Probes: Researchers have developed probes where a fluorophore-quencher pair is linked via a 1,2,4-trioxolane unit. bath.ac.uk In the probe's intact state, the fluorescence is quenched. The presence of Fe²⁺ cleaves the trioxolane linker, separating the fluorophore from the quencher and resulting in a strong fluorescence signal. bath.ac.uk

Ratiometric FRET Probes: To enable more precise ratiometric sensing, Förster resonance energy transfer (FRET) probes have been constructed. bath.ac.uk In these systems, two different fluorophores (e.g., fluorescein (B123965) and cyanine-3) are joined by a trioxolane linker. bath.ac.uk The ring-opening of the trioxolane in the presence of Fe²⁺ disrupts the FRET process, causing a change in the ratio of fluorescence emissions, which can be accurately measured. bath.ac.uk

These trioxolane-based probes have proven valuable for studying the role of labile iron pools in biological processes such as ferroptosis. bath.ac.uk

| Probe Name/Type | Sensing Target | Mechanism of Action | Signaling Output | Reference |

|---|---|---|---|---|

| TRX-PURO | Fe²⁺ | Fe(II)-mediated release of puromycin. | Incorporation of puromycin into proteins. | nih.govresearchgate.net |

| FIP-1 (FRET Probe) | Fe²⁺ | Fe(II)-mediated cleavage of trioxolane linker separating two fluorophores (fluorescein and Cy3), inhibiting FRET. | Ratiometric fluorescence change. | bath.ac.uk |

| ICL-1 (Bioluminescent Probe) | Fe²⁺ | Fe(II)-mediated uncaging of D-aminoluciferin from a trioxolane linker. | Bioluminescence. | bath.ac.uk |

| Fe²⁺ Probe 3 | Fe²⁺ | Fe(II)-mediated cleavage of trioxolane linker separating a fluorophore-quencher pair. | Increase in fluorescence intensity. | bath.ac.uk |

Ozone-Free Synthetic Approaches to 1,2,4-Trioxolanes

Traditional synthesis of 1,2,4-trioxolanes often involves the ozonolysis of alkenes. mdpi.comthieme-connect.de However, due to the hazardous nature of ozone and the potential instability of intermediates, ozone-free methods are of significant interest. researchgate.net

Acid-Catalyzed Peroxidation of 1,5-Diketones with Hydrogen Peroxide

A significant ozone-free route involves the acid-catalyzed reaction of 1,5-diketones with hydrogen peroxide to form bridged 1,2,4-trioxolanes, also known as bridged ozonides. mdpi.comresearchgate.net This method is effective at room temperature and can be readily scaled up to produce gram quantities of the target compounds. researchgate.net A variety of strong Brønsted and Lewis acids can catalyze this transformation. researchgate.net

Key Catalysts:

Lewis Acids: Tin(IV) chloride (SnCl₄), Boron trifluoride etherate (BF₃•Et₂O). mdpi.comresearchgate.net

Brønsted Acids: Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH), Tetrafluoroboric acid (HBF₄). researchgate.net

Research has shown that SnCl₄ is a particularly efficient catalyst for this synthesis. mdpi.comresearchgate.net The reaction conditions, such as the amount of catalyst and the choice of solvent, can be varied to influence the ratio of stereoisomeric ozonides produced. mdpi.comresearchgate.net For example, in the synthesis from a model 1,5-diketone, increasing the equivalents of SnCl₄ from 1.0 to 5.0 dramatically increased the product yield from 21% to 83%. mdpi.com This approach provides a valuable expansion of peroxide chemistry, offering new opportunities for the synthesis of diverse 1,2,4-trioxolane structures without the use of ozone. mdpi.com

| Entry | Equivalents of SnCl₄ | Solvent | Time (h) | Conversion (%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 1.0 | THF | 24 | 85 | 21 | mdpi.com |

| 2 | 3.0 | THF | 24 | 100 | 64 | mdpi.com |

| 3 | 5.0 | THF | 24 | 100 | 83 | mdpi.com |

Alternative Peroxide-Forming Reactions (e.g., involving carbonyl compounds and hydroperoxides)

The reaction between carbonyl compounds and various peroxide sources, such as hydrogen peroxide and hydroperoxides, represents a fundamental and versatile strategy for the synthesis of a wide array of organic peroxides. mdpi.comresearchgate.net This approach is not limited to trioxolanes and has been developed to produce numerous classes of peroxides, including bis-hydroperoxides, 1,2,4,5-tetraoxanes, and cyclic triperoxides. mdpi.comresearchgate.net

The structure of the starting carbonyl compound is a key determinant of the final peroxide product. For instance, the reaction of β-diketones (1,3-diketones) with hydrogen peroxide typically yields bridged 1,2,4,5-tetraoxanes, whereas δ-diketones (1,5-diketones) are precursors to the 1,2,4-trioxolane ring system, as described in the previous section. researchgate.netucoz.org Similarly, the oxidation of α,β-unsaturated ketones with singlet oxygen can lead to 3-hydroxy-1,2-dioxolanes via a β-hydroperoxy ketone intermediate. nih.gov These alternative reactions underscore the broad utility of carbonyl compounds as building blocks in peroxide chemistry.

Derivatization and Functionalization Strategies for 1,2,4-Trioxolane Scaffolds

The functionalization of the 1,2,4-trioxolane core is crucial for modulating its physicochemical properties and biological activity. Strategies range from the simple introduction of alkyl groups to the creation of complex hybrid molecules.

Introduction of Propyl Groups and Other Alkyl Substituents

The nature of the substituents on the trioxolane ring significantly influences its properties. Studies on related endoperoxide scaffolds have shown that the introduction of specific alkyl groups can enhance biological activity. For example, the inclusion of ethyl, iso-propyl, or n-propyl groups on an aromatic ring attached to a 1,2,4-trioxane (B1259687) system was found to promote antimalarial activity, whereas larger groups like n-butyl or t-butyl led to a decrease in activity. researchgate.net

The ozone-free synthesis from 1,5-diketones inherently allows for the introduction of various substituents onto the resulting bridged 1,2,4-trioxolane scaffold, as the substituents are present on the diketone precursor. mdpi.com This method has been used to create a wide range of ozonides with different substitution patterns, demonstrating the versatility of the approach for generating structural diversity. mdpi.comresearchgate.net Furthermore, the trioxolane ring has been shown to be moderately resistant to certain chemical transformations, such as the reduction of a nearby ester group to an alcohol using LiAlH₄, which allows for post-synthesis modification of functional groups without destroying the peroxide core. mdpi.com

Synthesis of Hybrid Endoperoxide Compounds (e.g., Trioxolane-Pyrazole)

A prominent strategy for derivatization is the creation of hybrid molecules that combine the 1,2,4-trioxolane pharmacophore with other biologically active heterocycles, such as pyrazole (B372694). researchgate.netunl.pt The synthesis of trioxolane-pyrazole hybrids has been reported as a potential avenue for developing new antiparasitic agents. nih.govmdpi.com

A common synthetic route proceeds as follows:

Hydrolysis: A trioxolane precursor containing an ester group is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide. nih.gov

Amide Coupling: The resulting trioxolane-carboxylic acid is then coupled with an aminopyrazole. unl.ptnih.gov This reaction is typically facilitated by standard peptide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and hydroxybenzotriazole (B1436442) (HOBt), in the presence of a base. nih.gov

An interesting aspect of this reaction is the prototropic tautomerism of the 3(5)-aminopyrazole, which can result in the formation of a mixture of positional isomers (e.g., OZ1 and OZ2), where the amide linkage is at different positions on the pyrazole ring. researchgate.netnih.gov These isomers can be separated and characterized individually. nih.gov This hybridization strategy successfully combines the endoperoxide core with the pyrazole moiety, yielding novel chemical entities for biological evaluation. unl.ptresearchgate.netnih.gov

Chemical Reactivity and Mechanistic Investigations of 1,2,4 Trioxolane Peroxide Bonds

Reductive Activation of the Peroxide Bond

The initiation of the 1,2,4-trioxolane's reactivity often involves the reductive cleavage of the peroxide O-O bond. This process is a key step that leads to the formation of highly reactive intermediates.

The interaction with ferrous iron (Fe(II)) is a well-documented activation pathway for 1,2,4-trioxolanes. nih.govd-nb.info This process occurs via a single electron transfer (SET) from the ferrous ion to one of the oxygen atoms of the peroxide bond. unomaha.edu This inner-sphere electron transfer is sensitive to steric effects, with the iron ion preferentially attacking the less sterically hindered oxygen atom of the peroxide bond. unomaha.eduresearchgate.net This initial step results in the homolytic cleavage of the O-O bond, generating an oxygen-centered radical and a corresponding oxidized iron species (Fe(III)). d-nb.inforesearchgate.net The reaction is exothermic, a characteristic attributed to the formation of a new O-Fe bond, with the degree of exothermicity related to the inherent weakness of the peroxide bond. psu.edu

The stability of the 1,2,4-trioxolane (B1211807) ring, while greater than some other peroxides, is susceptible to this iron-mediated reduction. nih.gov The rate of this reaction is significantly influenced by the substituents on the trioxolane ring. researchgate.net

Following the initial iron-induced cleavage of the peroxide bond and formation of an oxygen-centered radical, a rapid rearrangement typically occurs. d-nb.info This rearrangement leads to the formation of more stable carbon-centered radicals. nih.gov The generation of these carbon-centered radicals is a critical step in the subsequent chemical transformations of the trioxolane. nih.govd-nb.info

The process begins with the oxygen-centered radical, which can then undergo further reactions. d-nb.info One significant pathway is the fragmentation of the molecule to produce these carbon-centered radical species. In some instances, further single-electron transfer oxidation of the carbon-centered radical can lead to the formation of an electrophilic carbocation. d-nb.info The generation of either primary or secondary carbon-centered radicals is considered a necessary, though not solely sufficient, condition for the biological activity observed in some peroxide compounds. unomaha.edu

The regioselectivity of the initial attack by the ferrous ion on the peroxide bond is governed by both steric and electronic factors. unomaha.edu Steric hindrance plays a significant role, with the iron ion favoring approach to the less sterically encumbered oxygen atom of the peroxide linkage. nih.govunomaha.edu For instance, in dispiro-1,2,4-trioxolanes, a strong preference for attack at the less hindered oxygen has been observed. unomaha.edu

The conformation of the trioxolane ring also influences the accessibility of the peroxide bond. It is suggested that the equatorial-peroxide conformer best exposes the peroxide σ* antibonding orbital for reaction. nih.gov The presence of bulky substituents, such as a spiroadamantane group, can create significant steric hindrance that directs the attack of the iron catalyst. unomaha.edu This steric influence is more pronounced in the five-membered trioxolane ring compared to a six-membered trioxane (B8601419) ring. unomaha.edu

Formation of Carbon-Centered Radicals and Carbocations

Fragmentation Pathways of the 1,2,4-Trioxolane Ring

Once the peroxide bond is cleaved and radical intermediates are formed, the 1,2,4-trioxolane ring undergoes fragmentation through various pathways.

A key fragmentation pathway for the alkoxy radical intermediates formed after the initial peroxide bond cleavage is β-scission. unl.edu This process involves the breaking of a carbon-carbon bond adjacent to the oxygen-centered radical, leading to the formation of a carbon-centered radical and a carbonyl compound. unl.edu The specific products formed are dependent on which C-C bond undergoes scission. unl.edu

For example, in related systems, the alkoxy radical can undergo β-scission to yield a carbon radical and subsequent products. unl.edu The stability of the resulting carbon-centered radical can influence the favored fragmentation pathway. unomaha.edu Entropically favored β-scission pathways that form relatively stable α-oxa carbon-centered radicals have been observed in similar heterocyclic systems. unomaha.edu

Studies conducted in controlled laboratory settings have been crucial for identifying the products of 1,2,4-trioxolane fragmentation. In the presence of ferrous salts, the decomposition of 1,2,4-trioxolanes leads to a variety of products. nih.gov For example, the reaction of a dispiro-1,2,4-trioxolane with ferrous bromide in tetrahydrofuran (B95107) yielded products resulting from radical self-quenching and cyclohexanone (B45756). nih.gov

When these reactions are carried out in the presence of radical trapping agents, such as 4-(oxo)-TEMPO, the intermediate carbon-centered radicals can be captured, providing further evidence for their formation. nih.govunomaha.edu The analysis of reaction products under these controlled conditions helps to elucidate the mechanistic steps involved in the fragmentation of the 1,2,4-trioxolane ring. The reaction of 3,5-disubstituted-1,2,4-trioxolanes can result in the formation of ketones and aldehydes. aip.org

Interactive Data Table: Reaction Products of a Dispiro-1,2,4-trioxolane with Ferrous Iron

The following table summarizes the observed products from the reaction of a model dispiro-1,2,4-trioxolane with ferrous iron, as described in the literature. nih.gov

| Reactant | Reagents | Products |

| Dispiro[adamantane-2,2′- nih.govd-nb.infounomaha.edutrioxolane-4′,1″-cyclohexane] | Ferrous bromide, Tetrahydrofuran | Products of radical self-quenching, Cyclohexanone |

| Dispiro[adamantane-2,2′- nih.govd-nb.infounomaha.edutrioxolane-4′,1″-cyclohexane] | Ferrous acetate, Water-acetonitrile, 4-(oxo)-TEMPO | Adamantane-derived TEMPO conjugate |

β-Scission Reactions and Product Profiling

Acid-Catalyzed and Other Chemical Decomposition Mechanisms

The 1,2,4-trioxolane ring system is susceptible to decomposition under various conditions, with acid-catalyzed pathways being a significant area of investigation. The decomposition can proceed through different mechanistic routes, primarily involving the heterolysis of either the O-O or C-O bonds of the trioxolane ring.

Under acidic conditions, the decomposition of 1,2,4-trioxolanes can be initiated by protonation of one of the oxygen atoms. This is followed by cleavage of the peroxide bond (O-O) or a carbon-oxygen (C-O) bond, leading to the formation of carbocationic intermediates. unl.edu These intermediates can then undergo rearrangements, such as Grob-type fragmentation or migration of substituent groups, to yield final products like ketones and aldehydes. unl.edu For instance, the acid-catalyzed decomposition of some 1,2,4-trioxolanes has been shown to yield ketones through pathways involving the migration of a hydroxymethyl group. unl.edu The specific products formed are highly dependent on the structure of the trioxolane and the nature of its substituents.

A plausible general mechanism for the acid-catalyzed rearrangement of substituted 1,2,4-trioxolanes involves the initial protonation of an ether-like oxygen atom, followed by the cleavage of a C-O bond to form a hydroperoxide and a carbocation. Alternatively, protonation of a peroxide oxygen can lead to O-O bond cleavage. These pathways are often in competition, and the predominant route can be influenced by the stability of the resulting intermediates. acs.org

Beyond acid-catalyzed decomposition, the reactivity of 1,2,4-trioxolanes with iron(II) species is of significant interest, particularly in the context of their antimalarial activity. nih.govnih.gov This reaction, often described as a Fenton-like reductive cleavage, involves the transfer of an electron from the iron(II) center to the peroxide bond. nih.gov This process leads to the homolytic cleavage of the O-O bond, generating oxygen- and carbon-centered radicals. nih.govnih.gov These highly reactive radical species are believed to be responsible for the therapeutic effects of these compounds. nih.gov The interaction with ferrous iron is a key activation mechanism for many peroxidic antimalarials. nih.gov

The table below summarizes the general decomposition pathways for 1,2,4-trioxolanes.

| Condition | Initiating Step | Key Intermediates | Typical Products |

| Acidic | Protonation of an oxygen atom | Carbocations, hydroperoxides | Ketones, aldehydes |

| Reaction with Fe(II) | Single electron transfer to the peroxide bond | Oxygen-centered radicals, carbon-centered radicals | Products of radical reactions (e.g., heme alkylation products) |

Kinetics and Thermodynamics of 1,2,4-Trioxolane Transformations

The study of the kinetics and thermodynamics of 1,2,4-trioxolane transformations provides crucial insights into the rates and feasibility of their decomposition and rearrangement reactions. utah.edu While specific data for 3,5-dipropyl-1,2,4-trioxolane is not extensively reported in the literature, studies on analogous compounds offer valuable information.

Thermodynamic considerations, such as the change in Gibbs free energy (ΔG), determine whether a particular transformation is favorable. utah.edu For a reaction to occur spontaneously, ΔG must be negative. utah.edu The kinetics of the reaction, on the other hand, are governed by the activation energy (Ea), which represents the energy barrier that must be overcome for the transformation to proceed. utah.edu

Kinetic studies on the reaction of model 1,2,4-trioxolanes with iron(II) have been conducted to understand their antimalarial activity. nih.gov These studies provide data on reaction rates and allow for the interpretation of the reductive cleavage mechanism from the perspective of transition state thermodynamics. nih.gov The rate of peroxide bond cleavage and the subsequent ability of the generated reactive intermediates to alkylate biological targets are critical factors in their efficacy.

While detailed thermodynamic and kinetic parameters for the decomposition of a broad range of 1,2,4-trioxolanes are not widely available in a single source, research on high-energy materials with related nitrogen-containing heterocyclic structures provides a framework for how such data can be presented. For instance, studies on triazolotetrazine derivatives have reported activation energies for their thermal decomposition processes. mdpi.comnih.gov

The following table presents hypothetical kinetic and thermodynamic data for the decomposition of a generic 1,2,4-trioxolane to illustrate the types of parameters that are important in these studies.

| Transformation | Parameter | Value | Significance |

| Thermal Decomposition | Activation Energy (Ea) | Illustrative Value: 120-150 kJ/mol | Indicates the energy barrier for the reaction; a higher Ea suggests a slower reaction rate at a given temperature. |

| Enthalpy of Activation (ΔH‡) | Illustrative Value: 115-145 kJ/mol | The change in enthalpy in going from the reactants to the transition state. | |

| Entropy of Activation (ΔS‡) | Illustrative Value: -20 to +20 J/(mol·K) | Reflects the change in disorder in forming the transition state. A positive value suggests a more disordered transition state. | |

| Reaction with Fe(II) | Second-Order Rate Constant (k) | Illustrative Value: 102 - 104 M-1s-1 | Quantifies the rate of the reaction between the trioxolane and iron(II). |

Note: The values in the table above are illustrative for a generic 1,2,4-trioxolane and are not specific to this compound due to a lack of available data.

The interplay between the thermodynamic driving force and the kinetic barriers ultimately dictates the fate of 1,2,4-trioxolanes under various chemical environments. utah.edu

Spectroscopic and Structural Elucidation of 3,5 Dipropyl 1,2,4 Trioxolane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds, including 1,2,4-trioxolane (B1211807) systems. While specific NMR data for 3,5-dipropyl-1,2,4-trioxolane is not extensively detailed in the provided results, general principles and data from analogous structures, such as other 1,2,4-trioxolanes, offer valuable insights. google.comnih.govacs.org

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms. For this compound, one would expect to observe distinct signals for the protons on the trioxolane ring and the propyl side chains. The protons on the carbons adjacent to the oxygen atoms of the trioxolane ring (C3 and C5) would likely appear at a characteristic downfield chemical shift due to the deshielding effect of the electronegative oxygen atoms. The propyl groups would show characteristic multiplets for the CH₂, CH₂, and CH₃ groups, with coupling patterns (e.g., triplets and sextets) revealing their connectivity.

Carbon-¹³ (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the trioxolane ring (C3 and C5) are expected to resonate at a significant downfield shift, typically in the range of 100-110 ppm, which is characteristic for carbons in a peroxide environment. mdpi.com The carbons of the propyl side chains would appear at upfield shifts, consistent with aliphatic carbons.

Detailed analysis of coupling constants in high-resolution NMR spectra can provide further structural information, such as the relative stereochemistry of the substituents on the trioxolane ring (cis/trans isomers).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Trioxolane Ring CH | Downfield (characteristic) | 100-110 |

| Propyl CH₂ (adjacent to ring) | Multiplet | Aliphatic region |

| Propyl CH₂ (middle) | Multiplet | Aliphatic region |

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information through fragmentation analysis. In the context of this compound, MS plays a crucial role in confirming its formation and characterizing its structure. u-tokyo.ac.jpd-nb.infoaip.org

The detection of the molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. For this compound (C₈H₁₆O₃), the expected molecular weight is approximately 160.11 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental formula. mdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The 1,2,4-trioxolane ring is susceptible to cleavage under the energetic conditions of mass spectrometry. Common fragmentation pathways for ozonides involve the cleavage of the peroxide bond and subsequent rearrangements, leading to the formation of characteristic fragment ions. For this compound, one would anticipate fragments corresponding to the loss of oxygen atoms, cleavage of the propyl side chains, and fragmentation of the trioxolane ring itself. The analysis of these fragments helps to piece together the structure of the parent molecule. For instance, a study on the ozonolysis of 1-hexene (B165129) identified this compound using gas chromatography-mass spectrometry (GC-MS). u-tokyo.ac.jp

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of molecules.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. In this compound, the most characteristic vibrations would be associated with the C-O and O-O bonds of the trioxolane ring. The peroxide (O-O) stretching vibration is typically weak and appears in the region of 800-900 cm⁻¹. researchgate.net The C-O stretching vibrations are expected to be stronger and appear in the fingerprint region, typically between 1000 and 1200 cm⁻¹. researchgate.net The C-H stretching and bending vibrations of the propyl groups would also be present in the spectrum. omicsonline.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. Saturated compounds like this compound, which lack extensive conjugation or chromophores, are generally not expected to show strong absorption in the UV-Vis region (200-800 nm). sigmaaldrich.commsu.edu Any observed absorption would likely be due to n → σ* transitions of the oxygen lone pairs, which typically occur at shorter wavelengths, often below the cutoff of common solvents. Therefore, UV-Vis spectroscopy is less informative for the direct structural elucidation of this specific compound compared to NMR and MS.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| C-H (stretch) | 2850-3000 |

| C-O (stretch) | 1000-1200 |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information about bond lengths, bond angles, and conformation. While a specific crystal structure for this compound was not found in the search results, X-ray crystallographic studies of other 1,2,4-trioxolane derivatives have provided valuable insights into the geometry of this heterocyclic system. ugr.esnih.goveurjchem.comgoogle.comacs.orgugr.esugr.es

These studies have shown that the 1,2,4-trioxolane ring typically adopts an envelope or twisted conformation to relieve ring strain. The determination of the relative stereochemistry of the substituents at the C3 and C5 positions (cis or trans) is unambiguously achieved through X-ray crystallography. For example, in related systems, the stereochemistry has been assigned as cis, with the peroxide oxygens in axial positions. google.com Such structural details are crucial for understanding the reactivity and biological activity of these compounds.

Computational and Theoretical Studies of 1,2,4 Trioxolane Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of 1,2,4-trioxolane (B1211807) systems. nrel.govaspbs.comscienceopen.com These methods allow for the accurate determination of molecular geometries, energies, and electronic properties, which are crucial for understanding the behavior of these molecules. nrel.gov

Studies have shown that the stability of the 1,2,4-trioxolane ring is a key factor in its chemical behavior. nih.gov DFT calculations can be used to predict the stability of different conformers and to identify the most likely pathways for decomposition or reaction. researchgate.net For instance, research on related trioxolane systems has revealed that the peroxide O-O bond is often the weakest link, and its cleavage is a critical step in many of their reactions. nih.govresearchgate.net The reactivity of these compounds can be further explored by calculating parameters such as HOMO-LUMO energy gaps, which provide insights into their potential as electron donors or acceptors. nih.gov

Table 1: Calculated Properties of 1,2,4-Trioxolane Derivatives

| Property | Value | Method | Reference |

| O-O Bond Dissociation Energy (HOOO) | 20 kJ/mol | MRMP2(19x11)/aug-cc-pVTZ//PBE0/aug-cc-pVTZ | researchgate.net |

| Rotational Barrier (HOOO) | 10.9–19.7 kJ/mol | Various | researchgate.net |

| Isomerization Barrier (CH3OOO) | 8.0 kJ/mol | MRMP2(19x11)/aug-cc-pVTZ//PBE0/aug-cc-pVTZ | researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of 1,2,4-trioxolane systems, including conformational changes over time. eg.orgwindows.netmun.ca These simulations model the movement of atoms and molecules, providing a detailed picture of how these compounds behave in different environments. windows.net

Conformational analysis is particularly important for flexible molecules like 3,5-dipropyl-1,2,4-trioxolane, as different conformations can exhibit distinct reactivities and biological activities. mun.ca MD simulations can identify the most stable conformations and the energy barriers between them, offering insights into the molecule's flexibility and preferred shapes. mdpi.com By simulating the molecule in various solvents, researchers can also understand how the environment influences its conformational preferences. mdpi.com

Reaction Pathway Modeling and Transition State Characterization for Peroxide Bond Cleavage

A crucial aspect of understanding the reactivity of 1,2,4-trioxolanes is modeling the reaction pathways, especially the cleavage of the peroxide bond. researchgate.net Computational methods can be used to map out the potential energy surface of a reaction, identifying the transition states that connect reactants to products. nih.gov

The cleavage of the O-O bond in 1,2,4-trioxolanes is believed to be a key step in their biological activity, particularly their antimalarial properties. researchgate.net Theoretical studies suggest that this cleavage can be initiated by interaction with iron, specifically the heme iron in the malaria parasite. researchgate.netresearchgate.net By modeling this interaction, researchers can characterize the transition state for peroxide bond cleavage and understand the factors that influence the reaction rate. These models often involve complex mechanisms, including the formation of radical intermediates. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR) and Computational Design Principles

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. In the context of 1,2,4-trioxolanes, QSRR can be used to predict the reactivity of new derivatives based on their structural features.

Computational design principles, informed by methods like DFT and MD simulations, guide the synthesis of new 1,2,4-trioxolane derivatives with desired properties. ntop.comissuu.comiaac.net By understanding how modifications to the chemical structure affect stability and reactivity, chemists can design more potent and selective compounds. biorxiv.org For example, the introduction of different substituent groups at the 3 and 5 positions of the trioxolane ring can significantly alter the molecule's electronic properties and steric profile, thereby influencing its biological activity. nih.gov

Molecular Docking Simulations for Investigating Intermolecular Interactions (e.g., with iron centers)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govoatext.com For 1,2,4-trioxolanes, docking simulations are particularly valuable for studying their interactions with biological targets, such as the iron center of heme in the malaria parasite. researchgate.netacs.org

These simulations can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the trioxolane and its target. acs.orgresearchgate.net Docking studies on related peroxide compounds have shown that the orientation of the peroxide bond relative to the iron atom is crucial for activity. researchgate.net By understanding these interactions, researchers can design new trioxolane derivatives with improved binding and potentially enhanced biological efficacy. researchgate.nethuji.ac.il

Table 2: Key Interactions in Molecular Docking of Peroxide Compounds

| Compound Type | Target | Key Interactions | Reference |

| Dispiro-1,2,4,5-tetraoxanes | Heme | Coordination with heme iron | researchgate.net |

| 1,2,4-Trioxane (B1259687) derivatives | Falcipain-2 | Hydrogen bonding, hydrophobic contacts | researchgate.net |

| N-Benzoyl piperidine (B6355638) tetraoxanes | Falcipain-2 | Hydrogen bonding, hydrophobic contacts | acs.org |

Natural Occurrence, Environmental Detection, and Chemical Ecology of 3,5 Dipropyl 1,2,4 Trioxolane

Identification in Marine Macroalgae (e.g., Padina boergesenii) via GC-MS Analysis

Research into the chemical composition of the brown alga Padina boergesenii has led to the identification of 3,5-Dipropyl-1,2,4-trioxolane. preprints.orgresearchgate.net This marine macroalga, found along coastlines such as the western coast of Gujarat, India, is a rich source of various bioactive compounds. mdpi.com In a study analyzing the methanolic extract of P. boergesenii, GC-MS analysis revealed the presence of numerous phytochemicals, including this compound. preprints.orgresearchgate.net This compound was one of several identified, highlighting the complex chemical profile of this seaweed. preprints.orgresearchgate.net The potential antioxidant and skin-soothing effects of cyclic organic compounds like this compound suggest its possible utility in cosmetic applications. mdpi.com

Table 1: GC-MS Data for this compound in Padina boergesenii

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C8H16O3 | preprints.org |

| Molecular Weight ( g/mol ) | 160.21 | preprints.org |

| Retention Time (min) | 1.05 | preprints.org |

| Kovats Index (iu) | 1086 | preprints.org |

Detection in Terrestrial Plants (e.g., Scrophularia striata L.) via GC-MS Analysis

The presence of this compound is not limited to marine environments. It has also been detected in terrestrial plants, such as Scrophularia striata L.. researchsquare.com This plant has a history of use in traditional medicine for treating various ailments. researchsquare.com A study involving the GC-MS analysis of a methanolic extract from the stem of S. striata identified 45 volatile compounds, one of which was this compound. researchsquare.comresearchgate.net This was the first time such a comprehensive volatile compound analysis was reported for the stem of this plant species. researchsquare.comresearchgate.net

Table 2: GC-MS Data for this compound in Scrophularia striata L.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C14H12O3 | researchsquare.com |

| Molecular Weight | 228.24 | researchsquare.com |

| % of Total | 11.92% | researchsquare.com |

Presence as Volatile Organic Compounds (VOCs) in Environmental Samples and Industrial Processes

Volatile Organic Compounds (VOCs) are chemicals that are emitted as gases from various solids or liquids and can be found in a wide array of products, including paints, cleaners, and building materials. epa.gov Concentrations of many VOCs are often higher indoors than outdoors. epa.gov

The compound this compound has been identified as a VOC in different contexts:

Industrial Processes: It has been detected in the volatile organic compounds generated from the compression of plastics like polypropylene (B1209903) (PP). u-tokyo.ac.jp

Food Analysis: The compound was found during the analysis of volatile compounds in green tea samples using solid-phase microextraction (SPME) followed by GC-MS. nih.gov

Pesticide Formulations: Some pesticide products contain VOCs as co-formulants. usda.gov

The presence of this compound in these varied samples underscores the widespread distribution of VOCs in the environment, originating from both consumer products and industrial activities. epa.govrsc.org

Investigation of Potential Biosynthetic Pathways of Trioxolanes in Biological Systems

The 1,2,4-trioxolane (B1211807) ring is a key structural feature of some naturally occurring and synthetic compounds with significant biological activity, most notably in the field of antimalarial chemotherapy. nih.govnih.gov The discovery of naturally stable ozonides (1,2,4-trioxolanes) in ferns in 1976 spurred interest in this class of compounds. nih.gov

While the precise biosynthetic pathways for this compound in organisms like algae and plants have not been fully elucidated, the synthesis of the 1,2,4-trioxolane structure is an area of active chemical research. Synthetic approaches are varied and include:

Ozonolysis of Alkenes: A traditional method for forming the ozonide ring. mdpi.com

Griesbaum Coozonolysis: This method involves the reaction of O-methyl oximes with carbonyl compounds in the presence of ozone. mdpi.comresearchgate.netnih.gov It has been used to synthesize steroidal and triterpenoid (B12794562) 1,2,4-trioxolanes. researchgate.netcabidigitallibrary.org

Acid-Catalyzed Peroxidation: More recent research has shown that bridged 1,2,4-trioxolanes can be synthesized from 1,5-diketones and hydrogen peroxide using a catalyst like tin(IV) chloride (SnCl4), providing an ozone-free synthetic route. mdpi.com

The chemical ecology of how organisms produce and utilize compounds like this compound is a complex field. For instance, in some insects, specific volatile compounds from host plants act as attractants, a process mediated by specialized olfactory receptors. frontiersin.org While not directly studied for this compound, this illustrates the intricate relationships between organisms and the volatile chemicals in their environment. The synthesis of various trioxane (B8601419) and trioxolane derivatives continues to be an important area of research, particularly for developing new therapeutic agents. banglajol.inforesearchgate.netgoogle.com

Advanced Applications of 1,2,4 Trioxolane Chemistry in Organic Synthesis and Materials Science

1,2,4-Trioxolanes as Reactive Intermediates in Organic Transformations

Traditionally, 1,2,4-trioxolanes, or ozonides, are known as the characteristic intermediates of the Criegee mechanism for the ozonolysis of alkenes. masterorganicchemistry.comwikipedia.org In this reaction, ozone undergoes a 1,3-dipolar cycloaddition with an alkene to form an unstable primary ozonide (a 1,2,3-trioxolane), which then fragments and recombines to form the more stable 1,2,4-trioxolane (B1211807). masterorganicchemistry.comwikipedia.org Subsequent workup of the ozonide cleaves the molecule, typically yielding aldehydes, ketones, or carboxylic acids. masterorganicchemistry.com

However, the perspective on 1,2,4-trioxolanes has shifted. With the development of synthetic methods that allow for the creation of structurally defined and relatively stable ozonides, they are now utilized as valuable reactive intermediates themselves. organic-chemistry.orgwikipedia.org The Griesbaum coozonolysis, for instance, is a key method for preparing tetrasubstituted 1,2,4-trioxolanes by reacting O-methyl oximes with a carbonyl compound in the presence of ozone. organic-chemistry.orgwikipedia.org This allows for the synthesis of specific ozonides that are not simply transient species but isolable compounds. organic-chemistry.org For a compound such as 3,5-dipropyl-1,2,4-trioxolane, this implies a synthesis from the ozonolysis of an appropriate alkene, like undec-5-ene, or through a coozonolysis reaction involving butanal and a carbonyl oxide derived from butanal.

The reactivity of the peroxide bond within the trioxolane ring is the key to its utility. This bond can be cleaved under specific conditions, such as thermal or photochemical decomposition, or through reaction with reducing agents like ferrous iron. researchgate.netacs.org This controlled cleavage generates reactive species, including carbon-centered radicals, which can then participate in further organic transformations. acs.org This reactivity forms the basis for their use in more advanced applications, moving beyond simple oxidative cleavage.

Design and Synthesis of Chemically Triggered Release Systems

A significant application of 1,2,4-trioxolane chemistry is in the design of systems that release an active molecule in response to a specific chemical trigger. This is particularly prominent in medicinal chemistry, where the trigger is often a species abundant in a diseased environment but scarce in healthy tissue. pnas.org The most explored trigger is ferrous iron (Fe(II)), which is present in high concentrations within the malaria parasite Plasmodium falciparum due to its digestion of hemoglobin. acs.orgpnas.org

Synthetic 1,2,4-trioxolanes have been designed to act as Fe(II)-sensitive switches. pnas.org In these systems, the trioxolane moiety is tethered to a drug molecule. In a healthy environment with low Fe(II) levels, the conjugate remains intact. However, upon entering a parasite, the high Fe(II) concentration triggers the fragmentation of the trioxolane ring, releasing the active drug. acs.orgresearchgate.net This strategy has been successfully used to deliver antimalarial drugs like mefloquine (B1676156) and protease inhibitors selectively to the parasite, thereby reducing off-target toxicity. pnas.orgresearchgate.net

The synthesis of these drug conjugates relies on methods like the Griesbaum co-ozonolysis, which allows for the stereocontrolled installation of the necessary functional groups for drug tethering. acs.orgresearchgate.net While complex systems often use cyclic ketones to create sterically hindered and stable trioxolanes, the fundamental principle of Fe(II)-triggered release would apply to simpler structures like this compound, provided it was part of a larger molecular design for targeted delivery.

Mechanism of Ketone Unveiling and Subsequent Chemical Transformations

The core of the triggered release mechanism is the Fe(II)-promoted fragmentation of the 1,2,4-trioxolane ring. acs.org The prevailing view is that this occurs via a Fenton-type reaction where Fe(II) reduces the peroxide bond. acs.org This reduction leads to the cleavage of the O-O bond, generating an oxygen-centered radical and ultimately leading to the fragmentation of the trioxolane ring into two carbonyl compounds (ketones or aldehydes). masterorganicchemistry.comacs.org In the case of this compound, this fragmentation would yield butanal.

In sophisticated drug delivery systems, the "unveiling" of one of these carbonyl groups is the critical event that initiates the release of the payload. acs.org A common strategy involves a retro-Michael (or β-elimination) reaction. acs.org In this design, the drug is linked to the molecule via a linker that is susceptible to elimination, and this elimination is only possible once the ketone is formed from the trioxolane fragmentation.

Table 1: Key Steps in Fe(II)-Triggered Drug Release from a 1,2,4-Trioxolane Conjugate

| Step | Description | Reactants | Products |

| 1. Activation | The 1,2,4-trioxolane conjugate encounters a high concentration of ferrous iron (Fe(II)). | Trioxolane-Drug Conjugate, Fe(II) | Unstable radical intermediates |

| 2. Fragmentation | The trioxolane ring fragments, "unveiling" a ketone or aldehyde functional group. | Radical intermediates | Ketone/Aldehyde intermediate, Drug still tethered |

| 3. Elimination | The unveiled ketone triggers a subsequent chemical reaction, such as a β-elimination. | Ketone-Drug Intermediate | Released Drug, Inactive byproduct |

This cascade mechanism ensures that drug release is highly specific to the target environment where the chemical trigger is present. pnas.org

Development of Chemical Probes for Investigating Molecular Interactions in Complex Systems

To better understand the mechanism of action and subcellular localization of 1,2,4-trioxolane-based drugs, researchers have developed chemical probes. nih.govnih.gov These probes are typically derivatives of active 1,2,4-trioxolanes that have been tagged with a reporter molecule, such as a fluorophore. nih.gov

For example, fluorescently labeled 1,2,4-trioxolanes have been used to study the fate of these molecules in live P. falciparum parasites. nih.govnih.gov These studies have shown that probes with the fluorescent tag on the adamantane (B196018) portion of the molecule accumulate in the parasite's neutral lipid bodies, which are associated with the digestive vacuole where hemoglobin degradation occurs. nih.gov In contrast, probes labeled on the other half of the molecule showed no specific localization, suggesting that the trioxolane ring does indeed fragment within the parasite. nih.gov

Furthermore, non-peroxidic control compounds (isosteric 1,2-dioxolanes) did not show the same accumulation, confirming that the peroxide bond is essential for the observed localization and, by extension, the drug's mechanism of action. nih.gov These chemical probes are invaluable tools for validating the proposed mechanism of action, studying drug distribution, and identifying potential resistance mechanisms. The principles learned from these complex probes can inform the understanding of how simpler trioxolanes like this compound would behave and partition within a biological system.

Table 2: Types of Chemical Probes Based on 1,2,4-Trioxolanes

| Probe Type | Reporter | Purpose | Key Finding |

| Fluorescent Probes | Dansyl, BODIPY | To visualize subcellular localization and fragmentation. | Accumulation in parasite's neutral lipid bodies; confirms peroxide-dependent fragmentation. nih.gov |

| Activity-Based Probes | Puromycin (B1679871) | To confirm the release and activity of a tethered payload. | Demonstrates Fe(II)-dependent release of the active molecule inside the target cell. acs.org |

| PET Imaging Probes | 18F | To image the distribution of ferrous iron in vivo. | Enables non-invasive detection of tissues with high labile iron pools. rsc.org |

Future Research Directions and Emerging Trends in 3,5 Dipropyl 1,2,4 Trioxolane Research

Development of Highly Enantioselective Synthetic Routes to Chiral Trioxolanes

The biological activity of many chiral molecules is highly dependent on their stereochemistry. For 1,2,4-trioxolanes, achieving high enantioselectivity in their synthesis is a critical goal for developing more effective and specific therapeutic agents. Current research focuses on several promising strategies to produce enantiomerically pure or enriched chiral trioxolanes.

One of the most established methods for creating substituted 1,2,4-trioxolanes is the Griesbaum co-ozonolysis . researchgate.netacs.org This reaction is inherently diastereoselective, but achieving enantioselectivity often requires the use of chiral starting materials. researchgate.net For instance, employing enantiomerically pure cyclohexanone (B45756) substrates can lead to full stereocontrol over the final trioxolane product. researchgate.net

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its application to trioxolane formation is a burgeoning area of research. csic.esnih.gov Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can activate substrates and control the stereochemical outcome of a reaction. csic.esmdpi.com These small organic molecules offer a more sustainable and often more versatile alternative to traditional metal-based catalysts. csic.esnih.gov The development of novel organocatalysts specifically designed for the enantioselective ozonolysis or other trioxolane-forming reactions is a key area of future investigation. researchgate.netmathnet.ru

The use of chiral auxiliaries represents another important strategy. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical course of the reaction, and are subsequently removed. While effective, this approach can be less atom-economical than catalytic methods.

Future efforts in this area will likely focus on the discovery of new catalytic systems that can provide high enantiomeric excess for a broad range of 1,2,4-trioxolanes, including 3,5-dipropyl-1,2,4-trioxolane, under mild and environmentally friendly conditions.

Advanced Spectroscopic Techniques for In Situ Mechanistic Elucidation

A detailed understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For the formation and reactions of 1,2,4-trioxolanes, which often involve unstable intermediates, advanced spectroscopic techniques that allow for in situ monitoring are invaluable.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly when used for real-time reaction monitoring, can provide detailed structural information about reactants, intermediates, and products as the reaction progresses. acs.orgacs.org Flow-based NMR has also been developed as an effective in-line monitoring tool. beilstein-journals.org For instance, photo-NMR spectroscopy has been used to identify key radical species and putative intermediates in related cycloaddition reactions. chemrxiv.org

Fourier-Transform Infrared (IR) spectroscopy (FTIR) is another powerful tool for mechanistic studies, capable of identifying functional groups and tracking their changes during a reaction. mdpi.com Real-time FTIR spectroscopy has been successfully used to observe intermediates in ozonolysis reactions at cryogenic temperatures, providing evidence for the formation of primary ozonides (1,2,3-trioxolanes). nih.gov The combination of chronopotentiometry with spectroscopic methods like UV-Vis or IR spectroscopy can offer a more comprehensive understanding of electrode reaction mechanisms. numberanalytics.com

Cryogenic spectroscopy , which involves studying reactions at very low temperatures, is particularly useful for trapping and characterizing highly reactive intermediates like the Criegee intermediate and primary ozonides formed during ozonolysis. nih.govacs.org This technique, often combined with matrix isolation, allows for the spectroscopic characterization of species that would be too short-lived to observe under normal conditions. acs.org High-resolution microwave spectroscopy in a cryogenic buffer gas cell is another emerging method to quantify reaction products and potentially detect reactive intermediates. mpg.de

Future research will likely see the increased application of multidimensional and time-resolved spectroscopic techniques, such as 2D HYSCORE, to probe the intricate details of trioxolane formation and reactivity at the atomic level. sciencedaily.com

Exploration of Novel Reactivity Modes and Applications beyond Traditional Peroxide Chemistry

While 1,2,4-trioxolanes are well-known for their antimalarial properties, which are predicated on the iron-mediated cleavage of the peroxide bond, their reactivity is not limited to this single mode of action. acs.orgacs.org Researchers are actively exploring novel applications that leverage different aspects of their chemical behavior.

One exciting area is the use of 1,2,4-trioxolanes as ferrous iron-dependent drug delivery systems . acs.org In this approach, the trioxolane ring acts as a trigger. In the presence of high concentrations of ferrous iron, such as those found in certain diseased tissues, the trioxolane fragments, releasing a tethered therapeutic agent. acs.orgucsf.edu This strategy allows for targeted drug delivery, potentially reducing side effects and improving therapeutic efficacy.

The inherent oxidative power of the peroxide bond suggests that 1,2,4-trioxolanes could be developed as selective oxidizing agents in organic synthesis. Their reactivity can be tuned by altering the substituents on the trioxolane ring, offering the potential for controlled and specific oxidation reactions.

Furthermore, the discovery that some synthetic peroxides exhibit a range of biological activities, including anticancer, antischistosomal, and antiviral properties , opens up new avenues for therapeutic development. mdpi.comgoogle.commdpi.com For example, bridged 1,2,4-trioxolanes have shown high activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. mdpi.com The exploration of this compound and its analogues against a wider range of biological targets is a promising direction for future research.

| Application Area | Underlying Principle | Potential Advantage |

| Drug Delivery | Ferrous iron-triggered fragmentation of the trioxolane ring to release a payload. acs.org | Targeted therapy to iron-rich environments, reducing systemic toxicity. ucsf.edu |

| Selective Oxidation | Controlled cleavage of the peroxide bond to oxidize other molecules. | Tunable reactivity for specific synthetic transformations. |

| Expanded Therapeutics | Interaction with biological targets beyond the malaria parasite. mdpi.comgoogle.com | New treatments for cancer, schistosomiasis, and viral infections. mdpi.commdpi.com |

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling of Trioxolane Reactivity and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes, the discovery of new catalysts, and a deeper understanding of reaction mechanisms. nih.gov This data-driven approach is highly applicable to the study of 1,2,4-trioxolanes.

Predictive modeling can be used to forecast the products and yields of ozonolysis and other trioxolane-forming reactions under various conditions. rsc.orgnumberanalytics.comnih.gov By training ML models on large datasets of known reactions, it is possible to predict the outcome of new, unexplored reactions, thereby accelerating the discovery of efficient synthetic routes. chemrxiv.org For example, computational chemistry can be used to generate chemical reaction networks containing hundreds of compounds and thousands of reactions, which can then be used to model kinetics and predict product formation. chemrxiv.org

AI and ML can also be used to design and optimize catalysts for the enantioselective synthesis of chiral trioxolanes. tohoku.ac.jprsc.org By analyzing the features of known catalysts and their performance, machine learning algorithms can identify promising new catalyst structures. tohoku.ac.jp This approach has the potential to significantly reduce the time and resources required for catalyst development.

Furthermore, ML can aid in the elucidation of reaction mechanisms . By analyzing large datasets from computational chemistry and experimental studies, AI can identify patterns and correlations that may not be apparent to human researchers, leading to new insights into the factors that control reactivity and selectivity. arxiv.orgpnas.org For instance, machine learning models have been employed to study the recombination dynamics of hydroxyl radicals in the formation of hydrogen peroxide. arxiv.org

The application of these computational tools to the chemistry of this compound will undoubtedly accelerate the pace of discovery and lead to a more profound understanding of its synthesis and reactivity.

Q & A

Q. What are the primary synthetic routes for 3,5-dipropyl-1,2,4-trioxolane, and how can reaction conditions be optimized for yield?

The compound is synthesized via ozonolysis of unsaturated fatty acid esters (e.g., methyl or ethyl oleate). Key steps include:

- Using precise molar ratios of ozone to substrate to minimize side reactions.

- Controlling reaction temperature (typically below −20°C) to stabilize intermediates like the molozonide (1,2,3-trioxolane), which rearranges to the 1,2,4-trioxolane structure.

- Employing anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of intermediates. Yield optimization can be achieved through real-time monitoring via Raman spectroscopy to track reaction progression and adjust conditions dynamically .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR can confirm regiochemistry and substituent positions. For example, the propyl groups’ chemical shifts appear in distinct regions (δ 0.8–1.5 ppm for CH, δ 1.2–1.8 ppm for CH) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- Raman Spectroscopy: Monitors reaction kinetics and intermediate stability in real time, particularly useful for ozonolysis optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.